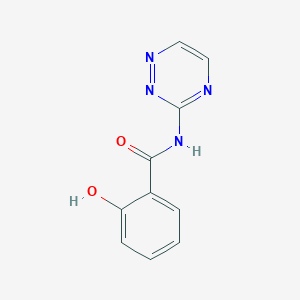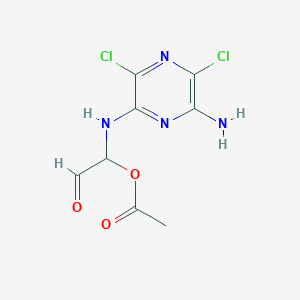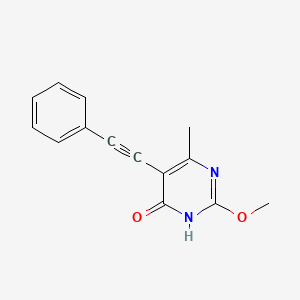
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide is a chemical compound with the molecular formula C9H8N4O2 It is known for its unique structure, which includes a benzamide group attached to a 1,2,4-triazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide typically involves the condensation of 2-hydroxybenzoic acid with 1,2,4-triazine derivatives. One common method includes the use of phenyl salicylate and amitrole as starting materials . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions may yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinone derivatives, while substitution reactions can yield various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound exhibits potential antibacterial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triazine ring play crucial roles in its biological activity. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antibacterial and antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-N-1H-1,2,4-triazol-3-ylbenzamide
- 3-Salicylamido-1H-1,2,4-triazole
- Benzamide, 2-hydroxy-N-1H-1,2,4-triazol-3-yl
Uniqueness
2-Hydroxy-N-(1,2,4-triazin-3-yl)benzamide is unique due to its specific combination of a benzamide group and a 1,2,4-triazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
| 61745-72-0 | |
Molekularformel |
C10H8N4O2 |
Molekulargewicht |
216.20 g/mol |
IUPAC-Name |
2-hydroxy-N-(1,2,4-triazin-3-yl)benzamide |
InChI |
InChI=1S/C10H8N4O2/c15-8-4-2-1-3-7(8)9(16)13-10-11-5-6-12-14-10/h1-6,15H,(H,11,13,14,16) |
InChI-Schlüssel |
KPRQLTJRMKWGLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=CN=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Trifluoromethyl)thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B12928384.png)
![2-Chloro-4-((1R,3S,5R)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12928408.png)

